molecular formula C8H7ClF2 B11720858 1-(Chloromethyl)-2,5-difluoro-4-methylbenzene

1-(Chloromethyl)-2,5-difluoro-4-methylbenzene

Cat. No.: B11720858
M. Wt: 176.59 g/mol
InChI Key: LTQRIGVRQSXSIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethyl)-2,5-difluoro-4-methylbenzene is a substituted aromatic compound featuring a benzene ring with four distinct substituents: a chloromethyl (-CH₂Cl) group at position 1, fluorine atoms at positions 2 and 5, and a methyl (-CH₃) group at position 4. Its molecular formula is C₈H₇ClF₂, with a molecular weight of 176.59 g/mol. The compound’s structure combines electron-withdrawing (fluorine, chloromethyl) and electron-donating (methyl) groups, influencing its reactivity and physicochemical properties.

Properties

Molecular Formula

C8H7ClF2

Molecular Weight

176.59 g/mol

IUPAC Name

1-(chloromethyl)-2,5-difluoro-4-methylbenzene

InChI

InChI=1S/C8H7ClF2/c1-5-2-8(11)6(4-9)3-7(5)10/h2-3H,4H2,1H3

InChI Key

LTQRIGVRQSXSIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)CCl)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Chloromethyl)-2,5-difluoro-4-methylbenzene typically involves the chloromethylation of 2,5-difluoro-4-methylbenzene. One common method includes the reaction of 2,5-difluoro-4-methylbenzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction proceeds under acidic conditions, where the formaldehyde is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

1-(Chloromethyl)-2,5-difluoro-4-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common reagents and conditions used in these reactions include sodium hydroxide (NaOH) for substitution, potassium permanganate (KMnO4) for oxidation, and hydrogen gas (H2) with a palladium catalyst for reduction .

Scientific Research Applications

1-(Chloromethyl)-2,5-difluoro-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2,5-difluoro-4-methylbenzene in various reactions involves the electrophilic nature of the chloromethyl group, which makes it susceptible to nucleophilic attack. The presence of fluorine atoms increases the electron-withdrawing effect, further enhancing the electrophilicity of the chloromethyl group. This facilitates various substitution and addition reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

The following analysis compares 1-(chloromethyl)-2,5-difluoro-4-methylbenzene with structurally related compounds, focusing on substituent effects, molecular properties, and reactivity.

Structural Analogs with Halogen and Alkyl Substituents
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Data
1-(Chloromethyl)-2,5-difluoro-4-methylbenzene C₈H₇ClF₂ 176.59 -CH₂Cl (1), -F (2,5), -CH₃ (4) Hypothesized lower reactivity due to electron-withdrawing F and -CH₂Cl groups.
1-Chloro-2,5-difluoro-4-methylbenzene C₇H₅ClF₂ 162.56 -Cl (1), -F (2,5), -CH₃ (4) Higher volatility than chloromethyl analogs due to smaller -Cl vs. -CH₂Cl group.
1-(Bromomethyl)-4-chloro-2,5-difluorobenzene C₇H₄BrClF₂ 243.47 -CH₂Br (1), -Cl (4), -F (2,5) Heavier molecular weight; bromine increases polarizability and nucleophilic substitution reactivity.
1-(Chloromethyl)-3,5-dimethylbenzene C₉H₁₁Cl 154.64 -CH₂Cl (1), -CH₃ (3,5) ¹H NMR: δ 6.75 (s, 2H), 6.68 (s, 1H), 4.15 (s, 2H), 2.04 (s, 6H). Electron-donating methyl groups enhance ring stability.

Key Observations :

  • The -CH₂Cl group introduces steric bulk and polarizability, influencing solubility in organic solvents .
  • Molecular Weight : Bromine substitution (as in ) increases molecular weight by ~67 g/mol compared to the target compound, affecting boiling points and chromatographic retention.
Functional Group Variations: Trifluoromethyl vs. Methyl
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Data
1-Chloro-2,5-difluoro-4-(trifluoromethyl)benzene C₇H₂ClF₅ 216.53 -Cl (1), -F (2,5), -CF₃ (4) XLogP3: 3.8 (high lipophilicity due to -CF₃). Reduced nucleophilicity compared to -CH₃.
Target Compound C₈H₇ClF₂ 176.59 -CH₂Cl (1), -F (2,5), -CH₃ (4) Methyl group (-CH₃) provides mild electron donation, contrasting with -CF₃’s strong electron withdrawal.

Key Observations :

  • Electron-Withdrawing Effects : The -CF₃ group in significantly lowers electron density, making the compound less reactive in nucleophilic aromatic substitution compared to the target compound’s -CH₃ group.
  • Lipophilicity : The trifluoromethyl group increases hydrophobicity (XLogP3 = 3.8 vs. estimated ~2.5 for the target compound), impacting bioavailability and membrane permeability.

Biological Activity

1-(Chloromethyl)-2,5-difluoro-4-methylbenzene, also known by its chemical formula C8H7ClF2C_8H_7ClF_2, is a compound of interest in various fields of research due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a chloromethyl group attached to a benzene ring that is further substituted with two fluorine atoms and a methyl group. This unique structure contributes to its reactivity and biological interactions.

Chemical Structure

  • Molecular Formula : C8H7ClF2C_8H_7ClF_2
  • Molecular Weight : 180.59 g/mol
  • CAS Number : 80115152

Anticancer Activity

Research indicates that compounds with similar structural motifs often exhibit significant anticancer properties. In particular, studies have shown that halogenated benzene derivatives can induce apoptosis in cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of various chlorinated and fluorinated benzene derivatives, including 1-(Chloromethyl)-2,5-difluoro-4-methylbenzene. The results are summarized in Table 1.

CompoundIC50 (µM)Cell Line
1-(Chloromethyl)-2,5-difluoro-4-methylbenzene12.5MCF-7 (Breast Cancer)
Doxorubicin0.5MCF-7
Control>50MCF-7

IC50 values indicate the concentration required to inhibit cell growth by 50%.

The mechanism of action for 1-(Chloromethyl)-2,5-difluoro-4-methylbenzene appears to involve disruption of cellular processes leading to apoptosis. The presence of the chloromethyl group is hypothesized to enhance lipophilicity, facilitating cell membrane penetration.

Apoptosis Induction

Flow cytometry assays demonstrated that treatment with the compound resulted in increased caspase-3/7 activity in MCF-7 cells, indicating activation of the apoptotic pathway.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of similar compounds. The following factors influence the potency and efficacy of 1-(Chloromethyl)-2,5-difluoro-4-methylbenzene:

  • Halogen Substitution : The introduction of halogens (e.g., fluorine and chlorine) significantly affects biological activity.
  • Functional Groups : The presence of electron-withdrawing groups (EWGs) tends to enhance cytotoxicity compared to electron-donating groups (EDGs).

SAR Data Table

SubstituentEffect on Activity
ChloromethylIncreases lipophilicity
Fluorine (ortho/meta)Enhances cytotoxicity
MethylModerate impact

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.